1-Amino-2-naphthol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

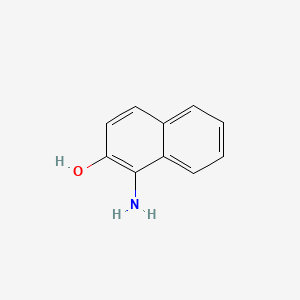

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-aminonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMMQQXRSYSWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1198-27-2 (hydrochloride) | |

| Record name | 1-Amino-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20883897 | |

| Record name | 2-Naphthalenol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2834-92-6, 95609-86-2 | |

| Record name | 1-Amino-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2834-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095609862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB1ZPM5M0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-2-naphthol: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-naphthol (B1212963), a key aromatic amine and derivative of naphthalene (B1677914), serves as a vital intermediate in the synthesis of various dyes and holds significant potential in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and an exploration of its biological activities and those of its derivatives. Particular attention is given to its non-mutagenic profile, potential antioxidant and anti-inflammatory properties, and the role of its derivatives in targeting key signaling pathways implicated in cancer. This document aims to be a valuable resource for researchers utilizing this compound in their scientific endeavors.

Core Properties of this compound

This compound, with the CAS number 2834-92-6 , is a crystalline solid that is sparingly soluble in water but soluble in organic solvents.[1] Its key properties are summarized in the tables below for easy reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2834-92-6 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 160-162 °C | [1] |

| Boiling Point | 336.8 °C at 760 mmHg | [3][4] |

| Density | 1.281 g/cm³ | [3][4] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents. | [1][5] |

| pKa | 8.76 ± 0.50 (Predicted) | [1] |

Table 2: Computed Properties of this compound

| Property | Value | Reference(s) |

| XLogP3 | 1.7 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Topological Polar Surface Area | 46.3 Ų | [2] |

| Heavy Atom Count | 12 | [2] |

Synthesis of this compound and Its Derivatives

Several methods have been established for the synthesis of this compound and its derivatives. These primarily involve the reduction of precursor compounds like nitroso-β-naphthol or azo dyes. A notable green chemistry approach involves a one-pot, three-component reaction.

Experimental Protocol: Synthesis of this compound Hydrochloride via Reduction of an Azo Dye

This protocol details the synthesis of this compound hydrochloride from 1-(1-Phenylazo)-2-naphthol, an azo dye, through reduction with stannous chloride.[6][7]

Materials:

-

1-(1-Phenylazo)-2-naphthol

-

Stannous chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Methylated spirit

-

Round bottom flask with reflux condenser

-

Beaker

-

Ice bath

-

Filtration apparatus

-

Desiccator

Procedure:

-

Dissolve a known quantity of 1-(1-Phenylazo)-2-naphthol in methylated spirit in a round bottom flask fitted with a reflux condenser.

-

Gently boil the mixture until most of the azo compound has dissolved.

-

Prepare a solution of stannous chloride by dissolving 20.0 g of SnCl₂ in 60 cm³ of concentrated HCl, warming if necessary to obtain a clear solution.

-

Add the clear stannous chloride solution to the contents of the flask.

-

Reflux the mixture for an additional 30 minutes. A slight dark-colored precipitate should form.

-

Pour the reaction mixture into a beaker and cool in an ice bath until crystals of this compound hydrochloride appear.

-

Filter the obtained crystals.

-

Recrystallize the product using a minimal amount of hot water containing a few drops of stannous chloride solution in an equal weight of concentrated HCl.

-

Dry the purified crystals in a desiccator for 3 days.

-

Determine the percentage yield. A yield of 72.2% has been reported for this method.[6]

Experimental Protocol: One-Pot Three-Component "Grindstone Chemistry" Synthesis of 1-Aminoalkyl-2-naphthols

This environmentally benign method involves the solvent-free reaction of 2-naphthol (B1666908), an aldehyde, and an amine.[8]

Materials:

-

2-Naphthol

-

Aromatic aldehyde (e.g., p-chlorobenzaldehyde)

-

Amine (e.g., p-hydroxyaniline)

-

Methane (B114726) sulphonic acid (catalyst)

-

Mortar and pestle or a hand-held electric food mixer

Procedure:

-

In a mortar or a porcelain bowl, combine 2-naphthol (1 equivalent), the aromatic aldehyde (1 equivalent), and the amine (1 equivalent).

-

Add a catalytic amount of methane sulphonic acid.

-

Grind the reaction mixture using a pestle or an electric mixer for approximately 3-5 minutes at ambient temperature.

-

The reaction is exothermic, and the formation of the 1-aminoalkyl-2-naphthol product is typically observed as a colored solid.

-

The product can be obtained in high yields (83-95%) and can be purified by appropriate methods if necessary.[8]

Biological Activities and Toxicological Profile

While this compound is a crucial synthetic intermediate, its biological properties and those of its derivatives are of significant interest to the drug development community.

Toxicological Profile: Mutagenicity

A key consideration for any compound with potential therapeutic applications is its safety profile. Studies have indicated that this compound and its 4-sulfonic acid derivative are non-mutagenic in the Ames test. However, some azo dyes derived from this compound have shown mutagenicity, which is attributed to the liberation of the aromatic amines upon reduction of the azo bond.

Antioxidant Activity

The antioxidant potential of this compound-4-sulfonic acid has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (Cupric Reducing Antioxidant Capacity) methods. The complexation of this compound with organotin(IV) has been shown to enhance its antioxidant activity. While direct antioxidant data for the parent this compound is limited, its structural similarity to other naphthols with demonstrated radical scavenging effects suggests it may possess antioxidant properties.

Experimental Protocol: General DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of a compound like this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Spectrophotometer or microplate reader

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep violet color.

-

Prepare a series of dilutions of the this compound stock solution.

-

In a set of test tubes or a 96-well plate, add a specific volume of each dilution of the test compound.

-

Add a fixed volume of the DPPH solution to each test tube/well and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

A control containing only the solvent and DPPH solution should be measured.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

A standard antioxidant should be tested concurrently to validate the assay.

Anti-inflammatory and Anticancer Activities of Derivatives

Derivatives of this compound, particularly 1-aminoalkyl-2-naphthols and amidoalkyl naphthols, have demonstrated a range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antiparasitic properties.

Of particular interest to drug development professionals is the anticancer potential of these derivatives. Studies on aminobenzylnaphthols, which are structurally related to 1-aminoalkyl-2-naphthols, have shown cytotoxic effects against various cancer cell lines. In silico investigations suggest that the anticancer activity of these compounds may be attributed to the inhibition of key signaling proteins such as Adenosine A1 receptor (ADORA1) , Cyclin-dependent kinase 2 (CDK2) , and Tripartite motif-containing protein 24 (TRIM24) . These proteins are involved in critical cellular processes like cell cycle regulation and signal transduction, which are often dysregulated in cancer.

Applications in Drug Development and Research

The versatile chemical nature of this compound makes it a valuable scaffold in drug discovery. Its derivatives have shown promise as:

-

Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.

-

Anticancer agents: Demonstrating cytotoxicity and potential to modulate key cancer-related signaling pathways.

-

Anti-inflammatory agents: Showing potential to mitigate inflammatory responses.

The core this compound structure can be readily modified, allowing for the generation of libraries of compounds for high-throughput screening and lead optimization in drug development programs.

Conclusion

This compound is a compound of significant industrial and scientific importance. Its well-defined chemical and physical properties, coupled with established synthesis routes, make it a readily accessible building block for further chemical exploration. The non-mutagenic nature of the parent compound, along with the promising biological activities of its derivatives, underscores its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of this compound, intended to facilitate its application in research and drug development. Further investigation into the specific molecular targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. annalsofrscb.ro [annalsofrscb.ro]

- 2. annalsofrscb.ro [annalsofrscb.ro]

- 3. researchgate.net [researchgate.net]

- 4. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction | MDPI [mdpi.com]

- 6. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates [jstage.jst.go.jp]

Physical and chemical properties of 1-Amino-2-naphthol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-naphthol hydrochloride is a key chemical intermediate with significant applications in the synthesis of azo dyes and various pharmaceuticals. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an examination of its stability and reactivity. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound hydrochloride is a light-sensitive and hygroscopic solid, appearing as a lilac to light grey fluffy powder.[1] It is stable under normal conditions but is incompatible with strong oxidizing agents.[2]

Tabulated Physical and Chemical Data

The fundamental physical and chemical properties of this compound hydrochloride are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO·HCl | [3] |

| C₁₀H₁₀ClNO | [1][4][5] | |

| Molecular Weight | 195.65 g/mol | [3][6][7] |

| 195.64 g/mol | [8] | |

| 195.645 g/mol | [9] | |

| Melting Point | 250 °C (decomposition) | [1][6] |

| Appearance | Lilac to light grey fluffy powder | [1] |

| Powder | [8] | |

| Crystals | [6] | |

| Solubility | Soluble in water. | [4][10] |

| Slightly soluble in DMSO and Methanol. | [1] | |

| Slightly soluble in dilute hydrochloric acid and alcohol. | ||

| Stability | Stable under normal conditions. | [2] |

| Unstable in solution, decomposition can be slowed by sodium bisulfite. | [11] | |

| Storage | Hygroscopic, store in a refrigerator under an inert atmosphere. | [1][4] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound hydrochloride.

| Spectrum Type | Instrumentation/Technique | Source/Reference(s) |

| ¹H NMR | Varian CFT-20 | [8] |

| ¹³C NMR | Not specified | [12] |

| FTIR | KBr Wafer | [8] |

| ATR-Neat (DuraSamplIR II) on a Bruker Tensor 27 FT-IR | [8] | |

| UV-Vis | Not specified | [13][14] |

| IR | Not specified | [9][15] |

Experimental Protocols

Synthesis of this compound Hydrochloride via Reduction of Orange II

A common method for the preparation of this compound hydrochloride is the reduction of the azo dye Orange II.[11]

Materials:

-

Orange II (sodium;4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate)

-

Tin(II) chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ether

Procedure:

-

Dissolve 50 g of Orange II in 500 ml of boiling water.

-

To this solution, add a solution of 65 g of tin dissolved in 375 ml of concentrated hydrochloric acid.

-

Reflux the mixture for 30 minutes until the color changes to a slight dark precipitate.[14]

-

Once decolorization is complete, filter the hot solution quickly.

-

Cool the filtrate in an ice bath to induce crystallization of this compound hydrochloride.[14]

-

Collect the colorless crystals by filtration.

-

Wash the crystals successively with three small portions of 20% hydrochloric acid and three 50 cc portions of ether.[11]

-

Dry the product in the air in thin layers on filter paper.[11]

Caption: Synthesis of this compound hydrochloride from Orange II.

Purification of this compound Hydrochloride

For applications requiring high purity, the synthesized product can be further purified.[1]

Materials:

-

Crude this compound hydrochloride

-

Stannous chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Crystallize the crude salt from a minimum volume of hot water containing a few drops of stannous chloride in an equal weight of hydrochloric acid to minimize atmospheric oxidation.[1]

-

Filter the hot solution.[1]

-

Add half its volume of concentrated HCl to the filtrate and allow it to stand.[1]

-

The purified salt will crystallize almost quantitatively.[1]

-

Dry the purified salt in a vacuum in the dark.[1]

Caption: Purification of this compound hydrochloride.

Reactivity and Applications

This compound hydrochloride is a versatile reagent in organic synthesis.

-

Heterocyclic Synthesis: It undergoes condensation with methylene-substituted azaheterocycles in the presence of an oxidizing agent to yield photochromic spirooxazines.[1][6]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a building block in the synthesis of various pharmaceuticals and agrochemicals.[4]

-

Antioxidant and Antimicrobial Properties: The compound has been reported to exhibit antioxidant and antimicrobial properties.[4]

Safety and Handling

This compound hydrochloride is classified as harmful and an irritant.[1]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[6][8] It causes skin and serious eye irritation and may cause respiratory irritation.[2][8] It is also suspected of causing cancer.[6][8]

-

Precautions: Obtain special instructions before use.[2] Do not handle until all safety precautions have been read and understood.[2] Use personal protective equipment, including a dust mask, eye shields, and gloves.[2][6] Wash thoroughly after handling.[2]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] It is hygroscopic and light-sensitive.[1]

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound hydrochloride, along with practical experimental protocols. The presented data and workflows are intended to support researchers, scientists, and drug development professionals in their work with this important chemical compound. Adherence to safety protocols is essential when handling this substance.

References

- 1. This compound hydrochloride | 1198-27-2 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. GSRS [precision.fda.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound hydrochloride (CAS 1198-27-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound technical grade, 90 1198-27-2 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound hydrochloride | C10H10ClNO | CID 518469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound hydrochloride [webbook.nist.gov]

- 10. echemi.com [echemi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound hydrochloride(1198-27-2) 13C NMR spectrum [chemicalbook.com]

- 13. youtube.com [youtube.com]

- 14. View of Synthesis and Characterization of this compound Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 15. This compound hydrochloride(1198-27-2) IR Spectrum [chemicalbook.com]

A Technical Guide to the Synthesis of 1-Amino-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthesis pathways for 1-Amino-2-naphthol (B1212963), a crucial intermediate in the manufacturing of dyes and a significant compound in chemical research. This document provides a comparative analysis of key synthetic routes, detailed experimental protocols, and visual representations of the reaction mechanisms to support laboratory and industrial applications.

Core Synthesis Pathways: A Comparative Overview

The synthesis of this compound can be achieved through several distinct chemical routes. The choice of a particular pathway often depends on factors such as starting material availability, desired purity, scalability, and environmental considerations. The most prominent methods include the reduction of 1-nitroso-2-naphthol, the reduction of azo dyes, the Bucherer reaction, and the reduction of 1-nitro-2-naphthol.

The following table summarizes the quantitative data associated with these primary synthesis pathways, offering a clear comparison of their efficiencies.

| Synthesis Pathway | Starting Material | Key Reagents | Reported Yield | Purity/Notes |

| Reduction of 1-Nitroso-2-naphthol | 2-Naphthol | Sodium nitrite, Hydrochloric acid, Sodium hydrosulfite or Stannous chloride or H₂/Catalyst | 66-99% | The hydrochloride salt is often isolated to improve stability.[1][2] Catalytic hydrogenation offers a high yield of 99% with 96.8% purity measured by HPLC.[2] |

| Reduction of Azo Dyes (e.g., Orange II) | 2-Naphthol | Sulfanilic acid, Sodium nitrite, Sodium hydroxide, Sodium dithionite (B78146) or Stannous chloride | 72.2-79.11% | A common laboratory preparation method.[3][4] The product is often isolated as the hydrochloride salt.[3] |

| Bucherer Reaction | 2-Naphthol | Ammonia, Sodium bisulfite | Widely used industrially | This is a reversible reaction, and its efficiency is crucial in industrial settings for producing various aminonaphthalene derivatives.[5][6] |

| Reduction of 1-Nitro-2-naphthol | 1-Nitro-2-naphthol | Reducing agents (e.g., SnCl₂/HCl) | High yields expected | The starting material, 1-nitro-2-naphthol, can be prepared from 1-nitro-2-acetylaminonaphthalene with yields of 88-89%.[7] |

Visualizing the Synthesis Pathways

To elucidate the chemical transformations involved in the synthesis of this compound, the following diagrams illustrate the core reaction pathways.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. View of Synthesis and Characterization of this compound Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 4. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Potential Biological Activities of 1-Amino-2-naphthol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-naphthol (B1212963) and its derivatives, including the well-known Betti bases, represent a class of organic compounds with a privileged structure in medicinal chemistry. The unique arrangement of an amino group and a hydroxyl group on a naphthalene (B1677914) scaffold imparts a wide range of biological activities. These compounds have garnered significant interest for their potential as anticancer, antimicrobial, and antioxidant agents. Their synthesis is often achieved through versatile multicomponent reactions, such as the Betti reaction, which allows for the generation of diverse chemical libraries for biological screening. This guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, with some derivatives showing promising selectivity for cancer cells over normal cells.

Quantitative Anticancer Data

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound/Derivative Class | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |

| Aminobenzylnaphthol (MMZ-140C) | BxPC-3 | Pancreatic | 30.15 ± 9.39 (24h) | 5-Fluorouracil | 38.99 ± 14.67 (24h) |

| Aminobenzylnaphthol (MMZ-45B) | HT-29 | Colorectal | 31.78 ± 3.93 (24h) | 5-Fluorouracil | 52.26 ± 4.9 (24h) |

| Aminobenzylnaphthol (MMZ-45AA) | BxPC-3 | Pancreatic | 13.26 (72h) | 5-Fluorouracil | 13.43 ± 1.9 (72h) |

| Aminobenzylnaphthol (MMZ-140C) | HT-29 | Colorectal | 11.55 (72h) | 5-Fluorouracil | 4.38 ± 1.1 (72h) |

| Pyrazole-linked benzothiazole–naphthol (4j, 4k, 4l) | HeLa | Cervical | 4.63 - 5.54 | - | - |

| Thiophene-containing aminobenzylnaphthols | A549, PC-3, MCF-7, HEPG2 | Lung, Prostate, Breast, Liver | ~10 | Doxorubicin | ~10 |

Mechanism of Action: Apoptosis Induction and Signaling Pathways

The anticancer activity of certain naphthol derivatives has been linked to the induction of programmed cell death, or apoptosis. Studies on aminobenzylnaphthols have shown that these compounds can lead to an increase in the population of apoptotic cells in a dose-dependent manner. This is often confirmed through morphological changes like chromatin condensation and the formation of apoptotic bodies.

A key mechanism implicated in the anticancer effects of some naphthoquinone-naphthol derivatives is the inhibition of the EGFR/PI3K/Akt signaling pathway. This pathway is crucial for cell proliferation, survival, and metastasis, and its dysregulation is a hallmark of many cancers. By downregulating the phosphorylation of key proteins in this pathway, these derivatives can suppress cancer cell growth and induce apoptosis.

Caption: EGFR/PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compound solutions to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

This compound derivatives have shown promising activity against a range of pathogenic bacteria and fungi, including multidrug-resistant (MDR) strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | - | - |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | Ciprofloxacin | 200 |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | 400 | Griseofulvin | 500 |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | 400 | Griseofulvin | 500 |

Experimental Protocols for Antimicrobial Susceptibility Testing

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Plate Inoculation: Uniformly streak the inoculum onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar).

-

Disk Application: Apply paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

Caption: A general experimental workflow for the evaluation of this compound derivatives.

Antioxidant Activity

Certain this compound derivatives have been reported to possess antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of compounds.

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compounds with the DPPH solution. Include a control (DPPH solution with solvent) and a standard antioxidant (e.g., ascorbic acid).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration of the test compound and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and antioxidant activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development to explore the full potential of this important class of compounds. Future research should focus on elucidating the detailed mechanisms of action, optimizing the lead compounds for improved efficacy and safety, and exploring their potential in in vivo models.

Spectroscopic Characterization of 1-Amino-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Amino-2-naphthol (C₁₀H₉NO), a crucial molecule in various chemical syntheses. The document summarizes its Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) data, offers detailed experimental protocols for data acquisition, and illustrates the logic of spectroscopic analysis.

Molecular Structure

This compound is an aromatic organic compound consisting of a naphthalene (B1677914) core substituted with both an amino (-NH₂) and a hydroxyl (-OH) group on adjacent carbon atoms.

IUPAC Name: 1-aminonaphthalen-2-ol Molecular Formula: C₁₀H₉NO Molecular Weight: 159.19 g/mol

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data used to identify and characterize this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the primary functional groups within the molecule. The spectrum of this compound hydrochloride shows characteristic absorption bands corresponding to O-H, N-H, C=C aromatic, C-N, and C-O bonds.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 2900 | O-H (hydroxyl) | Stretch | Weak |

| 2800 | N-H (amino) | Stretch | Broad |

| 1678 | C=C (aromatic) | Stretch | Weak |

| 1495 | C-C (aromatic) | Bend | Medium |

| 1465 | C-H (aromatic) | Bend | Medium |

| 1310 | C-O (hydroxyl) | Stretch | Strong |

| 1250 | C-N (amino) | Stretch | Medium |

Data sourced from a study on this compound hydrochloride[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound shows a prominent molecular ion peak and several key fragments.

| m/z (Mass-to-Charge Ratio) | Interpretation | Relative Intensity |

| 159 | [M]⁺ (Molecular Ion) | 100% |

| 130 | [M - HCN]⁺ or [M - CO - H]⁺ | ~70% |

| 103 | Fragment | ~15% |

Data sourced from PubChem and a discussion on its fragmentation mechanism[2][3][4]. The molecular ion at m/z 159 confirms the molecular weight of the compound. The major fragment at m/z 130 likely arises from the loss of hydrogen cyanide (HCN) or a combination of carbon monoxide (CO) and a hydrogen radical[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts in DMSO-d₆)

| Proton | Expected δ (ppm) | Multiplicity |

| Ar-H (6 protons) | 6.8 - 7.8 | Multiplets |

| -OH | 9.0 - 10.0 | Broad Singlet |

| -NH₂ | 4.5 - 5.5 | Broad Singlet |

Note: The chemical shifts for -OH and -NH₂ protons are highly dependent on solvent, concentration, and temperature and can exchange with deuterium (B1214612) in the solvent. The aromatic protons will appear as a series of complex multiplets.

¹³C NMR (Expected Chemical Shifts)

| Carbon | Expected δ (ppm) |

| C-NH₂ | 140 - 150 |

| C-OH | 150 - 160 |

| Aromatic C-H | 110 - 130 |

| Aromatic Quaternary C | 120 - 140 |

Note: Specific assignments require 2D NMR experiments. The values are estimations based on typical ranges for substituted naphthalenes.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid aromatic compound like this compound.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation: Dissolve approximately 50 mg of solid this compound in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone).

-

Film Deposition: Place a single drop of the resulting solution onto the surface of a polished salt plate (NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate into the sample holder of an FT-IR spectrometer.

-

Spectrum Recording: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. If peak intensity is too low, add another drop of the solution and re-measure. If too high, clean the plate and use a more dilute solution.

Mass Spectrometry Protocol (LC/MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent mixture, such as methanol/water. Filter the solution through a 0.2 µm membrane filter.

-

Chromatographic Separation (LC): Inject the sample into a Liquid Chromatography (LC) system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.

-

Ionization: The eluent from the LC is directed into the mass spectrometer's ion source. For an aromatic amine, a positive mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is typically used.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: The mass spectrometer is set to scan a relevant mass range (e.g., m/z 50-300) to detect the molecular ion and its fragments. For higher sensitivity and specificity, tandem MS (MS/MS) can be used.

¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is set to 0.00 ppm for chemical shift referencing.

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned and the magnetic field is "shimmed" to achieve high homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds. Multiple scans (e.g., 16 or 32) are often averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum. Peak integration is performed to determine the relative ratios of protons.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical relationships and experimental workflow involved in the spectroscopic characterization of this compound.

Caption: Logical flow of structural elucidation.

References

An In-depth Technical Guide to the Solubility of 1-Amino-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-amino-2-naphthol (B1212963). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for its determination, alongside qualitative solubility information and comparative data for structurally related compounds.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in various solvents is not extensively reported in peer-reviewed literature. The compound is generally described as being sparingly soluble in water and soluble in organic solvents.[1][2] Its hydrochloride salt is noted to be slightly soluble in dilute hydrochloric acid and alcohol.

For the purpose of context and comparison, the following table provides solubility data for the related compounds, 1-naphthol (B170400) and 2-naphthol (B1666908), in water at 25°C. It is crucial to note that these values are for the parent naphthols and do not represent the solubility of this compound, which will be influenced by the presence of the amino group.

| Compound | Solvent | Temperature (°C) | Solubility (mol/kg) | Solubility (g/L) |

| 1-Naphthol | Water | 25 | 6.01 x 10⁻³ | ~0.87 |

| 2-Naphthol | Water | 25 | 4.95 x 10⁻³ | ~0.71 |

Data for 1-naphthol and 2-naphthol is provided for comparative purposes and was sourced from a study on the quantitative analysis of naphthalene (B1677914) and its derivatives.[3]

Experimental Protocol for Solubility Determination

Given the absence of readily available data, the following experimental protocol outlines a reliable method for determining the solubility of this compound in various solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

To minimize the risk of including undissolved solids, it is recommended to filter the supernatant through a syringe filter that is compatible with the solvent.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

UV-Vis Spectrophotometry: Prepare a calibration curve using standard solutions of this compound of known concentrations. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

HPLC: Develop a suitable HPLC method with a UV detector. Prepare a calibration curve by injecting standard solutions of known concentrations. Inject the diluted sample and determine its concentration based on the peak area.

-

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = C_diluted × Dilution Factor Where:

-

S is the solubility of this compound in the chosen solvent at the specified temperature.

-

C_diluted is the concentration of the diluted solution determined by the analytical method.

-

Dilution Factor is the ratio of the final volume of the diluted solution to the initial volume of the supernatant taken.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

The Betti Base Reaction: A Comprehensive Technical Guide to its Discovery, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rediscovering a Classic Reaction for Modern Drug Discovery

The Betti base reaction, a multicomponent reaction first described over a century ago, is experiencing a renaissance in the field of medicinal chemistry and drug development.[1][2] This powerful one-pot synthesis provides a straightforward and atom-economical route to a class of compounds known as Betti bases (aminoalkylnaphthols), which have emerged as "privileged scaffolds" due to their diverse and potent pharmacological activities.[3][4] These activities include anticancer, antibacterial, antifungal, antioxidant, and anti-Alzheimer properties.[5] The inherent chirality and versatile functional groups of Betti bases also make them valuable as chiral ligands and auxiliaries in asymmetric synthesis.[6]

This technical guide provides an in-depth exploration of the Betti base reaction, from its historical discovery to its modern applications in the synthesis of biologically active molecules. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols, quantitative data, and insights into the mechanisms of action of these promising compounds.

Discovery and History: The Pioneering Work of Mario Betti

The Betti reaction was first reported in the early 20th century by the Italian chemist Mario Betti (1875-1942).[7][8] In 1900, Betti hypothesized that 2-naphthol (B1666908) could act as a carbon nucleophile towards an imine formed from the reaction of benzaldehyde (B42025) and an amine.[7] His successful experiments, initially involving the three-component condensation of 2-naphthol, benzaldehyde, and ammonia (B1221849) or aniline, led to the synthesis of the first α-aminobenzylphenols, which came to be known as "Betti bases."[7][8] The reaction is recognized as a specific case of the more general Mannich reaction.[7] For many years, the Betti reaction remained a niche area of organic synthesis until its rediscovery and popularization in the late 20th and early 21st centuries, driven by the growing interest in multicomponent reactions and the discovery of the significant biological potential of Betti bases.[2]

The Betti Base Reaction: Mechanism of Action

The Betti reaction is a three-component condensation that proceeds through a well-established mechanism involving the initial formation of an imine, followed by a nucleophilic attack from the electron-rich phenol (B47542). The general mechanism can be outlined in two key steps:

-

Imine Formation: The reaction is initiated by the condensation of an aldehyde and a primary or secondary amine to form a reactive imine (or iminium ion) intermediate, with the elimination of a water molecule.

-

Nucleophilic Attack: The electron-rich aromatic ring of the phenol (typically at the ortho position to the hydroxyl group) acts as a nucleophile and attacks the electrophilic carbon of the imine. Subsequent proton transfer and tautomerization lead to the formation of the stable Betti base product.

Synthesis of Betti Bases: Quantitative Data and Reaction Conditions

The versatility of the Betti reaction allows for the synthesis of a wide array of derivatives by varying the phenol, aldehyde, and amine components. Numerous catalytic systems and reaction conditions have been developed to improve yields, shorten reaction times, and promote environmentally friendly procedures. Below is a summary of representative synthetic yields for various Betti bases.

| Phenol | Aldehyde | Amine | Catalyst/Conditions | Yield (%) | Reference |

| 2-Naphthol | Benzaldehyde | Aniline | Neat, 110°C, FeCl3·6H2O (5 mol%) | 95 | [9] |

| 2-Naphthol | 4-Chlorobenzaldehyde | Pyrrolidine | Neat, 110°C, FeCl3·6H2O (5 mol%) | 98 | [9] |

| 2-Naphthol | 4-Nitrobenzaldehyde | Piperidine | Neat, 110°C, FeCl3·6H2O (5 mol%) | 92 | [9] |

| 2-Naphthol | 2-Hydroxybenzaldehyde | Morpholine | Neat, 110°C, FeCl3·6H2O (5 mol%) | 96 | [9] |

| 2-Naphthol | Benzaldehyde | Aniline | Water, 70°C, ZnO nanomicelles (10 mol%) | 85 | [10] |

| 2-Naphthol | 4-Methylbenzaldehyde | Aniline | Water, 70°C, ZnO nanomicelles (10 mol%) | 88 | [10] |

| 2-Naphthol | 4-Chlorobenzaldehyde | Aniline | Water, 70°C, ZnO nanomicelles (10 mol%) | 92 | [10] |

| 2-Naphthol | Benzaldehyde | Piperidine | Water, 70°C, ZnO nanomicelles (10 mol%) | 93 | [10] |

| 2-Naphthol | Benzaldehyde | (R)-(+)-1-Phenylethylamine | 60°C, 8h, neat | 93 | [8] |

| β-Naphthol | Isatin | Piperidine | CH2Cl2, reflux, 24h | 75 | [11] |

| β-Naphthol | N-Benzylisatin | Morpholine | CH2Cl2, reflux, 24h | 82 | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative Betti bases and the evaluation of their biological activity.

General Procedure for the Synthesis of Betti Bases using FeCl3·6H2O Catalyst[9]

Materials:

-

2-Naphthol

-

Substituted aromatic aldehyde

-

Secondary amine (e.g., pyrrolidine, piperidine, morpholine)

-

Iron(III) chloride hexahydrate (FeCl3·6H2O)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine 2-naphthol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), the secondary amine (1.1 mmol), and FeCl3·6H2O (0.05 mmol, 5 mol%).

-

Heat the reaction mixture at 110 °C under neat (solvent-free) conditions for the time specified in the table above (typically 5-15 minutes).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add a small amount of ethanol to the solidified mixture and stir to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure Betti base.

-

Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Protocol for In Vitro Anti-proliferative Activity Assay (SRB Assay)[3]

Materials:

-

Human cancer cell lines (e.g., A549, HBL-100, T-47D, HeLa, SW1573, WiDr)

-

Complete cell culture medium

-

Betti base derivatives dissolved in DMSO

-

Trichloroacetic acid (TCA) solution (50% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris buffer

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the Betti base derivatives (typically in a micromolar range) for 48 hours.

-

After the incubation period, fix the cells by adding cold TCA solution and incubate for 60 minutes at 4 °C.

-

Wash the plates with water and stain with SRB solution for 15 minutes at room temperature.

-

Remove the unbound dye by washing with 1% acetic acid and allow the plates to air dry.

-

Solubilize the bound SRB dye with Tris buffer.

-

Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

-

Calculate the 50% growth inhibition (GI50) values from the dose-response curves.

Betti Bases in Drug Development: Targeting Cancer Signaling Pathways

Betti bases have garnered significant attention in drug development due to their broad spectrum of biological activities, particularly their anticancer effects.[2] Their mechanism of action is multifaceted, with evidence suggesting they can modulate key signaling pathways involved in cancer progression.

Inhibition of the SLC6A14 Amino Acid Transporter

One of the most promising mechanisms of action for Betti bases as anticancer agents is the inhibition of the SLC6A14 transporter.[3][4] SLC6A14 is a sodium- and chloride-dependent transporter for neutral and cationic amino acids that is overexpressed in various cancers, including breast, colon, and pancreatic cancer, to meet the high metabolic demands of tumor cells.[12][13] By blocking SLC6A14, Betti bases can induce amino acid starvation in cancer cells, leading to the suppression of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[13] This ultimately results in cell cycle arrest and apoptosis.[14] The upregulation of SLC6A14 in some cancers has been linked to the Wnt signaling pathway.[13][15]

Topoisomerase I Inhibition

Another important mechanism through which Betti bases exert their anticancer effects is the inhibition of topoisomerase I.[2] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription.[16][17] Inhibitors of topoisomerase I trap the enzyme-DNA covalent complex, leading to the accumulation of DNA single-strand breaks.[18] These DNA lesions can be converted to double-strand breaks during DNA replication, which are highly cytotoxic and trigger apoptosis.[19] Several clinically used anticancer drugs, such as camptothecin (B557342) and its derivatives, target topoisomerase I.[20] The ability of certain Betti base derivatives to inhibit this enzyme highlights their potential as a novel class of topoisomerase-targeting agents.[2]

Anticancer Activity of Betti Base Derivatives: Quantitative Data

The anticancer potential of Betti bases has been demonstrated against a variety of human cancer cell lines. The following table summarizes the 50% growth inhibitory (GI50) or half-maximal inhibitory concentration (IC50) values for selected Betti base derivatives.

| Compound ID | Cancer Cell Line | GI50 / IC50 (µM) | Reference |

| Series 14 | [3] | ||

| 14j | A549 (Lung) | 7.9 | [3] |

| 14t | HBL-100 (Breast) | 5.0 | [3] |

| 14t | HeLa (Cervical) | 4.1 | [3] |

| 14t | SW1573 (Alveolar) | 6.3 | [3] |

| 14t | T-47D (Breast) | 8.4 | [3] |

| MMZ Series | [2] | ||

| MMZ-140C | BxPC-3 (Pancreatic) - 24h | 30.15 | [2] |

| MMZ-45B | HT-29 (Colorectal) - 24h | 31.78 | [2] |

| MMZ-45AA | BxPC-3 (Pancreatic) - 72h | 13.26 | [2] |

| MMZ-140C | HT-29 (Colorectal) - 72h | 11.55 | [2] |

| Pyrazole-linked | [2] | ||

| 4j | HeLa (Cervical) | 4.63 | [2] |

| 4k | HeLa (Cervical) | 5.54 | [2] |

| 4l | HeLa (Cervical) | 5.21 | [2] |

Conclusion and Future Perspectives

The Betti base reaction, a classic name reaction in organic chemistry, has proven to be a highly valuable tool for the synthesis of structurally diverse and biologically active molecules. The resulting Betti bases represent a "privileged scaffold" with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their ability to modulate key signaling pathways, such as those involving the SLC6A14 transporter and topoisomerase I, provides a strong rationale for their further investigation.

Future research in this area will likely focus on the design and synthesis of new generations of Betti base derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and the identification of additional molecular targets will be crucial for their successful translation into clinical candidates. The continued development of efficient and green synthetic methodologies for the Betti reaction will further enhance its utility in generating large and diverse compound libraries for high-throughput screening. The journey of the Betti base from a historical chemical curiosity to a modern drug discovery platform is a testament to the enduring power of fundamental organic chemistry in addressing contemporary challenges in human health.

References

- 1. imrpress.com [imrpress.com]

- 2. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. imrpress.com [imrpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Betti reaction - Wikipedia [en.wikipedia.org]

- 8. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Highly efficient one-pot three-component Betti reaction in water using reverse zinc oxide micelles as a recoverable and reusable catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28599F [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. SLC6A14 and SLC38A5 Drive the Glutaminolysis and Serine–Glycine–One-Carbon Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SLC6A14, a Na+/Cl−-coupled amino acid transporter, functions as a tumor promoter in colon and is a target for Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Amino Acid Transporter SLC6A14 (ATB0,+) – A Target in Combined Anti-cancer Therapy [frontiersin.org]

- 15. SLC6A14, a Na+/Cl--coupled amino acid transporter, functions as a tumor promoter in colon and is a target for Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

1-Amino-2-naphthol: A Critical Metabolite in the Carcinogenicity of Sudan I

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sudan I (1-phenylazo-2-naphthol) is a synthetic azo dye classified as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC).[1][2][3] Its use as a food additive is prohibited in many countries, yet it is still illegally used to color various food products. The carcinogenicity of Sudan I is intricately linked to its metabolic activation into reactive species that can damage cellular macromolecules, including DNA. This technical guide provides a comprehensive overview of the metabolic pathways of Sudan I, with a particular focus on the formation and toxicological significance of one of its key metabolites, 1-amino-2-naphthol (B1212963). This document details the enzymatic processes involved, summarizes quantitative metabolic data, provides in-depth experimental protocols for studying Sudan I metabolism and toxicity, and illustrates the key pathways and workflows using diagrams.

Metabolic Activation and Detoxification of Sudan I

The metabolism of Sudan I proceeds through two primary routes: oxidative metabolism, predominantly in the liver, and reductive metabolism, which occurs in both the liver and the gastrointestinal tract through the action of the intestinal microflora.[4][5]

Oxidative Metabolism: The Pathway to Genotoxicity

The primary route of metabolic activation of Sudan I is through oxidation by cytochrome P450 (CYP) enzymes in the liver.[3][6][7] This pathway leads to the formation of both detoxified metabolites and highly reactive genotoxic intermediates.

-

Key Enzymes: The principal enzyme responsible for the oxidation of Sudan I in both rats and humans is CYP1A1 .[6][8][9] To a lesser extent, CYP3A4 in humans also contributes to its metabolism.[6] Sudan I itself has been shown to be a potent inducer of CYP1A1, which can enhance its own metabolic activation and carcinogenic potential.[2][3] The activity of CYP1A1 in metabolizing Sudan I can be further stimulated by cytochrome b5.[10][11]

-

Metabolic Products:

-

C-Hydroxylated Metabolites: The main products of CYP-mediated oxidation are C-hydroxylated derivatives, such as 4'-hydroxy-Sudan I and 6-hydroxy-Sudan I. This hydroxylation is generally considered a detoxification step, as it increases the water solubility of the compound, facilitating its conjugation and excretion.

-

Benzenediazonium Ion (BDI): A critical step in the genotoxicity of Sudan I is the enzymatic splitting of the azo bond, which leads to the formation of the highly reactive benzenediazonium ion (BDI) . BDI is a potent electrophile that can covalently bind to DNA, forming DNA adducts.[7] The major DNA adduct formed has been identified as 8-(phenylazo)guanine.[7]

-

Reductive Metabolism: Formation of Aromatic Amines

The azo bond of Sudan I can be cleaved by azoreductase enzymes, which are present in the liver and, most significantly, in the anaerobic environment of the large intestine, where they are produced by the gut microflora.[4]

-

Key Enzymes: Bacterial azoreductases are primarily responsible for the reductive cleavage of Sudan I in vivo.

-

Metabolic Products: This reductive cleavage yields two aromatic amines: aniline and This compound .[5] While this pathway is considered a detoxification route for the parent Sudan I molecule, the resulting aromatic amines can undergo further metabolic activation to form their own reactive and potentially carcinogenic species.

This compound: A Metabolite of Toxicological Concern

While the reductive cleavage of Sudan I is a detoxification step for the dye itself, the formation of this compound introduces a new molecule with its own toxicological profile.

Further Metabolism of this compound

Aromatic amines like this compound can undergo further metabolism by Phase II enzymes, which can lead to either detoxification or, in some cases, metabolic activation.

-

N-Acetylation: A common metabolic pathway for aromatic amines is N-acetylation, catalyzed by N-acetyltransferases (NATs). There is evidence for the N-acetylation of a sulfonic acid derivative of this compound, suggesting that this compound itself is likely a substrate for NATs.[8][12] The resulting N-acetyl-1-amino-2-naphthol may have different toxicological properties than the parent compound.

-

Sulfation and Glucuronidation: Other potential metabolic pathways for this compound include sulfation by sulfotransferases (SULTs) and glucuronidation by UDP-glucuronosyltransferases (UGTs). These reactions typically increase the water solubility of the metabolite, facilitating its excretion.

Toxicological Effects of this compound

The toxicological data for this compound is not as extensive as for its parent compound, Sudan I. However, studies on this compound and structurally related compounds suggest several mechanisms of toxicity.

-

Genotoxicity and Mutagenicity: The genotoxic potential of this compound appears to be complex. While one study found this compound hydrochloride to be non-mutagenic in the Ames test, other research indicates that it can induce DNA damage.[13] For instance, a sulfonic acid derivative of this compound was found to be toxic and mutagenic in Drosophila melanogaster.[14][15] Furthermore, studies on human lymphocytes have shown that 1-naphthol (B170400) and 2-naphthol (B1666908), metabolites of naphthalene, can cause DNA fragmentation.[16][17][18][19] The parent amine, 1-naphthylamine, is considered a potential human carcinogen, and its N-hydroxylated metabolite is mutagenic.[14][20][21][22][23] This suggests that this compound could be metabolically activated to a genotoxic species.

-

Induction of Oxidative Stress and Apoptosis: The toxicity of 1-naphthol, a related compound, is thought to be mediated by its conversion to 1,2- and 1,4-naphthoquinones.[7] These quinones can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This, in turn, can lead to cellular damage and apoptosis. Studies on various aminonaphthol derivatives have demonstrated their ability to induce apoptosis in cancer cell lines, suggesting a potential mechanism of cytotoxicity for this compound.[1][24][25][26][27]

Quantitative Data on Sudan I Metabolism

The following tables summarize the available quantitative data on the metabolism of Sudan I.

Table 1: Rates of Formation of C-Hydroxylated Metabolites of Sudan I in Liver Microsomes

| Species | Microsomal System | Metabolite | Rate of Formation (pmol/min/mg protein) | Reference |

| Human | Pooled Liver Microsomes | Total C-hydroxylated metabolites | ~5.0 - 20.0 | [20] |

| Rat | Liver Microsomes | 4'-hydroxy-Sudan I | ~15.0 | [20] |

| Rat | Liver Microsomes | 6-hydroxy-Sudan I | ~5.0 | [20] |

Note: The rate of formation in human liver microsomes can vary significantly between individuals due to genetic polymorphisms in CYP enzymes.

Table 2: Genotoxicity of this compound and a Related Derivative

| Compound | Test System | Endpoint | Result | Reference |

| This compound hydrochloride | Salmonella typhimurium (Ames test) | Mutagenicity | Non-mutagenic | [13] |

| This compound-4-sulphonic acid | Drosophila melanogaster | Dominant lethal mutations | Mutagenic | [14][15] |

| This compound-4-sulphonic acid | Drosophila melanogaster | Viability | Toxic (dose-dependent decrease) | [14][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism and toxicity of Sudan I and its metabolites.

In Vitro Metabolism of Sudan I Using Rat Liver Microsomes

This protocol describes the incubation of Sudan I with rat liver microsomes to study its metabolic conversion.

Materials:

-

Rat liver microsomes

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Sudan I stock solution (in a suitable solvent like DMSO or acetonitrile)

-

Ice-cold acetonitrile (B52724)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Microcentrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing rat liver microsomes (e.g., 0.5-1.0 mg/mL protein) and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Addition of Substrate: Add Sudan I to the incubation mixture to achieve the desired final concentration (typically in the range of 1-100 µM).

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding an equal or double volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated protein.

-

Sample Collection: Carefully transfer the supernatant to a new tube for analysis by HPLC or LC-MS.

HPLC Analysis of Sudan I and its Metabolites

This protocol outlines a general method for the separation and detection of Sudan I and its metabolites by reverse-phase HPLC.[21][24][25][28][29]

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or photodiode array detector).

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and water is commonly used. The exact composition may need to be optimized for the specific separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: e.g., 40°C.

-

Detection Wavelength: Sudan I and its metabolites can be detected in the visible range (e.g., 490 nm).

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Sample Preparation: The supernatant from the in vitro metabolism assay can be directly injected or may require further concentration or dilution.

-

Injection: Inject the sample onto the HPLC system.

-

Chromatography: Run the HPLC method to separate the components of the sample.

-

Detection and Quantification: Identify and quantify Sudan I and its metabolites by comparing their retention times and peak areas to those of authentic standards.

32P-Postlabeling Assay for DNA Adducts

The 32P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[1][13][23][26][30][31][32][33]

Principle:

The assay involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the enrichment of the adducted nucleotides. These adducted nucleotides are then radiolabeled at their 5'-hydroxyl group using T4 polynucleotide kinase and [γ-32P]ATP. The 32P-labeled adducts are then separated by multidirectional thin-layer chromatography (TLC) and quantified by autoradiography and scintillation counting.

Procedure Overview:

-

DNA Isolation and Digestion: Isolate DNA from cells or tissues exposed to Sudan I. Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides from the digest. This can be achieved by nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducts) or by butanol extraction.

-

5'-Labeling: Label the enriched adducts with 32P by incubating with [γ-32P]ATP and T4 polynucleotide kinase.

-

TLC Separation: Separate the 32P-labeled adducts by multidirectional TLC on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the amount of radioactivity in each spot using a scintillation counter or phosphorimager. The level of DNA adducts is expressed as relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total nucleotides.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[2][16][34][35]

Principle:

Cells are embedded in a thin layer of agarose (B213101) on a microscope slide and then lysed to remove membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids). The slides are then subjected to electrophoresis at high pH. Damaged DNA, containing strand breaks, relaxes and migrates out of the nucleoid, forming a "comet tail," while undamaged DNA remains in the "comet head." The extent of DNA damage is proportional to the length and intensity of the comet tail.

Procedure Overview:

-

Cell Preparation: Prepare a single-cell suspension from the cell culture or tissue of interest that has been treated with this compound.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.

-

Cell Lysis: Immerse the slides in a lysis buffer (containing high salt and detergent) to lyse the cells and unfold the DNA.

-